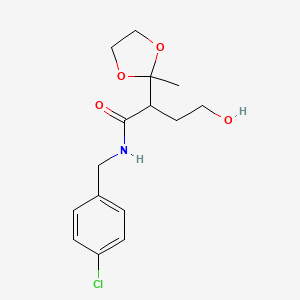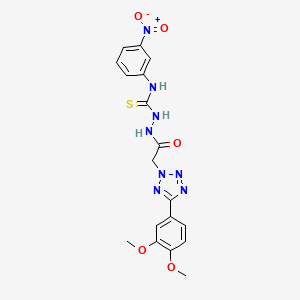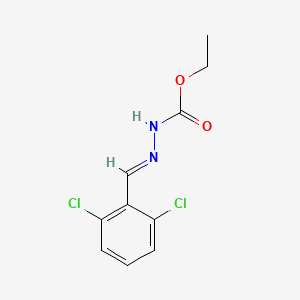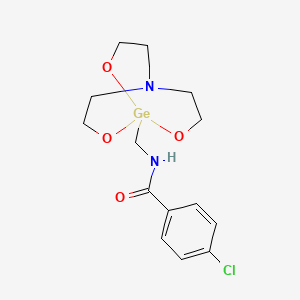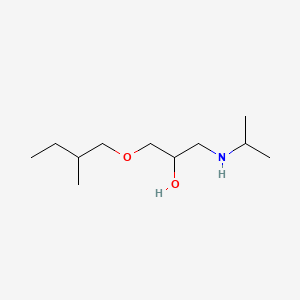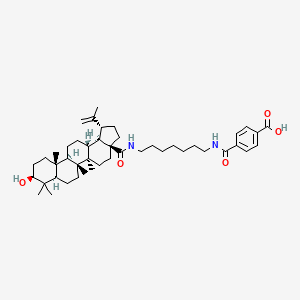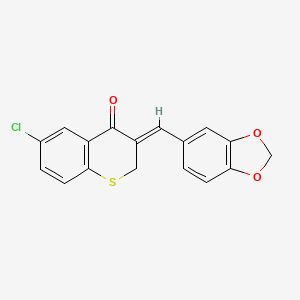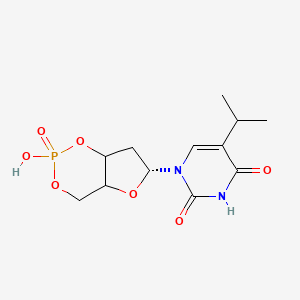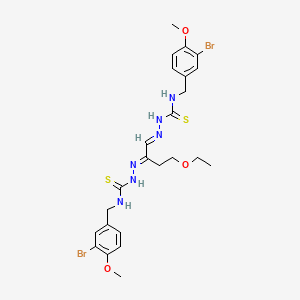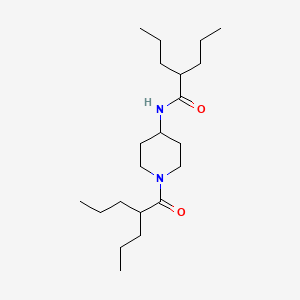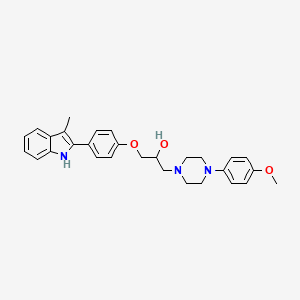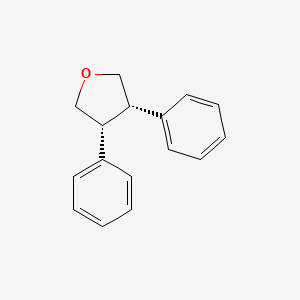
3,4-Diphenyloxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Diphenyloxolane, also known as 3,4-diphenyltetrahydrofuran, is an organic compound with the molecular formula C16H16O. It is a member of the oxolane family, characterized by a five-membered ring containing one oxygen atom. This compound is notable for its structural features, which include two phenyl groups attached to the oxolane ring. The presence of these phenyl groups imparts unique chemical and physical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Diphenyloxolane typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the acid-catalyzed cyclization of 1,2-diphenylethanol with ethylene oxide. The reaction is carried out in the presence of a strong acid, such as sulfuric acid, which facilitates the formation of the oxolane ring.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, including temperature, pressure, and catalyst concentration, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 3,4-Diphenyloxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: The phenyl groups in this compound can undergo electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed:
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
3,4-Diphenyloxolane has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: this compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,4-Diphenyloxolane involves its interaction with specific molecular targets and pathways. The compound’s phenyl groups can engage in π-π interactions with aromatic residues in proteins, potentially affecting their function. Additionally, the oxolane ring can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
3,4-Diphenylfuran: Similar in structure but contains a furan ring instead of an oxolane ring.
3,4-Diphenylpyrrole: Contains a pyrrole ring, differing in the heteroatom present in the ring structure.
3,4-Diphenylthiophene: Features a thiophene ring with sulfur as the heteroatom.
Uniqueness: 3,4-Diphenyloxolane is unique due to its oxolane ring, which imparts distinct chemical reactivity and physical properties compared to its analogs. The presence of the oxygen atom in the ring structure influences its polarity, solubility, and potential for hydrogen bonding, setting it apart from similar compounds with different heteroatoms.
Properties
CAS No. |
1393686-95-7 |
|---|---|
Molecular Formula |
C16H16O |
Molecular Weight |
224.30 g/mol |
IUPAC Name |
(3S,4R)-3,4-diphenyloxolane |
InChI |
InChI=1S/C16H16O/c1-3-7-13(8-4-1)15-11-17-12-16(15)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2/t15-,16+ |
InChI Key |
BQRJKBFGRQFFMF-IYBDPMFKSA-N |
Isomeric SMILES |
C1[C@H]([C@H](CO1)C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
C1C(C(CO1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


